molecular formula C13H19N3O3 B4682299 2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4682299
M. Wt: 265.31 g/mol
InChI Key: JWONCEYXDFTJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclohexanecarboxylic acid derivative that contains a pyrazole ring and an amino carbonyl group.

Scientific Research Applications

DPC has been used in various scientific research studies due to its potential applications in different fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In cancer research, DPC has been shown to inhibit the proliferation of various cancer cells, including breast, prostate, and lung cancer cells. In addition, DPC has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.

Mechanism of Action

The mechanism of action of DPC is not fully understood. However, it has been suggested that DPC inhibits the activity of certain enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells and viruses. In addition, DPC has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, DPC has been found to inhibit the activation of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPC in lab experiments is its potential to inhibit the proliferation of cancer cells and viruses, making it a potential candidate for the development of anti-cancer and anti-viral drugs. However, one of the limitations of using DPC is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on DPC. One direction is to further investigate the mechanism of action of DPC and its potential targets in cancer cells and viruses. Another direction is to evaluate the efficacy and safety of DPC in preclinical and clinical studies for the development of anti-cancer and anti-viral drugs. In addition, future studies can focus on modifying the chemical structure of DPC to improve its potency and selectivity towards cancer cells and viruses.

properties

IUPAC Name

2-[(1,5-dimethylpyrazol-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-7-11(15-16(8)2)14-12(17)9-5-3-4-6-10(9)13(18)19/h7,9-10H,3-6H2,1-2H3,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWONCEYXDFTJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
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2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 3
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2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid

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